molecular formula C9H18ClNO2 B15215979 (S)-1-Isobutylpyrrolidine-3-carboxylic acid hydrochloride

(S)-1-Isobutylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B15215979
M. Wt: 207.70 g/mol
InChI Key: WHEZFHNTUNVHCJ-QRPNPIFTSA-N
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Description

(S)-1-Isobutylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Isobutylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Isobutyl Group Introduction: The isobutyl group is introduced through alkylation reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Isobutylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-Isobutylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (S)-1-Isobutylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-carboxylic acid
  • Pyrrolidine-3-carboxylic acid
  • N-Isobutylpyrrolidine

Uniqueness

(S)-1-Isobutylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific isobutyl substitution and carboxylic acid group, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

(3S)-1-(2-methylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)5-10-4-3-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m0./s1

InChI Key

WHEZFHNTUNVHCJ-QRPNPIFTSA-N

Isomeric SMILES

CC(C)CN1CC[C@@H](C1)C(=O)O.Cl

Canonical SMILES

CC(C)CN1CCC(C1)C(=O)O.Cl

Origin of Product

United States

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